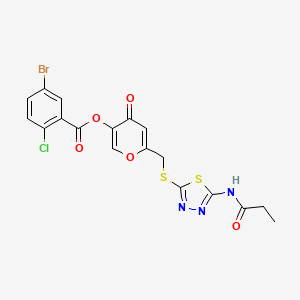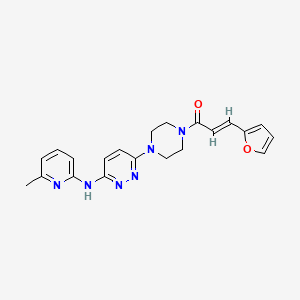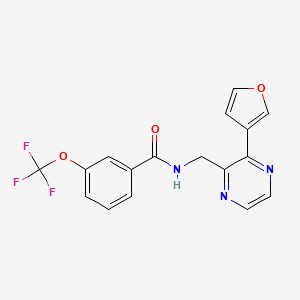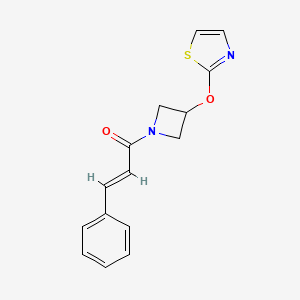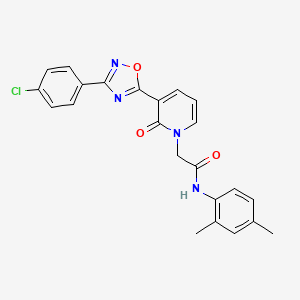
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anti-enzymatic Potential
- A study by Nafeesa et al. (2017) synthesized derivatives of 1,3,4-oxadiazole and acetamide, evaluating their antibacterial and anti-enzymatic potential. One compound, in particular, showed good inhibition against gram-negative bacterial strains (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
α-Glucosidase Inhibitory Potential
- Iftikhar et al. (2019) synthesized N‐aryl/aralkyl derivatives of oxadiazole acetamide and evaluated them for α-glucosidase inhibitory potential, finding several compounds as promising inhibitors. This study suggests potential applications in managing conditions like diabetes (Iftikhar, Shahnawaz, Saleem, Riaz, Aziz‐ur‐Rehman, Ahmed, Rahman, Ashraf, Sharif, Khan, & Htar, 2019).
Enzyme Inhibition
- Rehman et al. (2013) synthesized a series of 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, finding them to be relatively more active against acetylcholinesterase, an enzyme linked to neurodegenerative diseases (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Synthesis and Biological Assessment
- Karpina et al. (2019) developed novel 1,2,4-triazole acetamides with 1,2,4-oxadiazol cycles and conducted biological assessments, suggesting their potential in diverse biological applications (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Antimicrobial Evaluation
- Gul et al. (2017) synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole acetamide derivatives. Their findings highlight the potential use of these compounds in combating microbial infections (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Anti-inflammatory and Antithrombotic Studies
- Basra et al. (2019) investigated the anti-inflammatory and antithrombotic properties of 1,3,4-oxadiazole derivatives in rats, suggesting their potential in developing anti-inflammatory pharmaceutical products (Basra, Batool, Farhat, Tajammal, Khan, Majid, Naeem, Munawar, Zia-ur-Rahman, & Mehr-un-Nisa, 2019).
Synthesis and Antibacterial Activity
- Iqbal et al. (2017) synthesized and evaluated the antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole, indicating their efficacy against certain bacterial strains (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
特性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-5-10-19(15(2)12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBUSJRNBBDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B2996632.png)
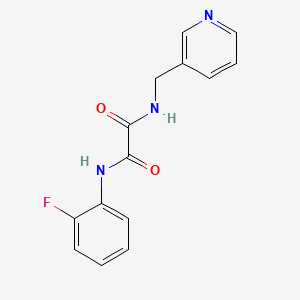
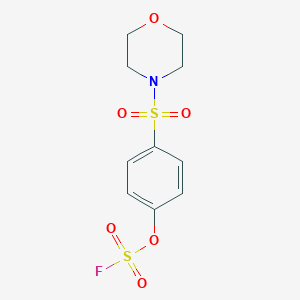
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)
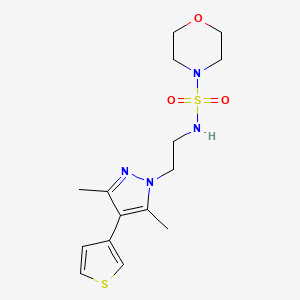
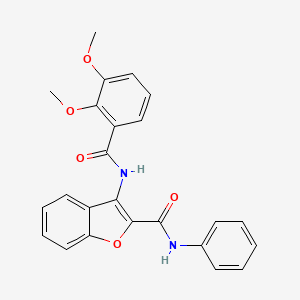
![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)
